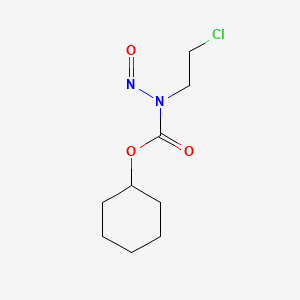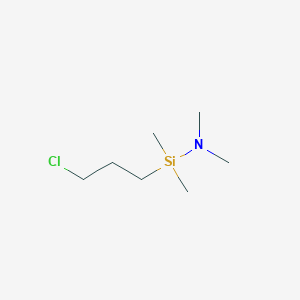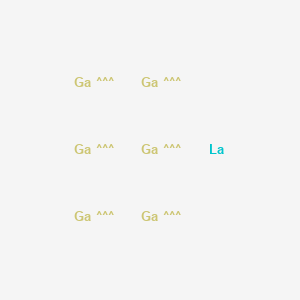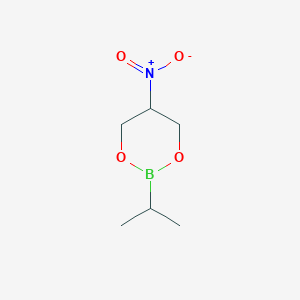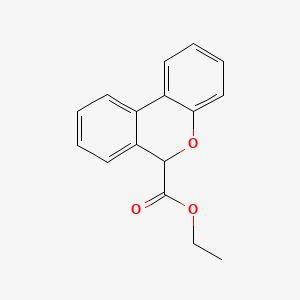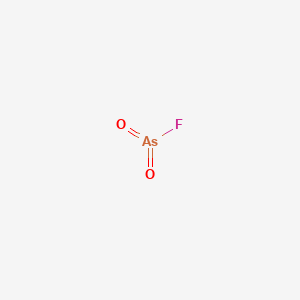
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acid derivatives This compound features a benzene ring with a carboxyl group and a hydroxyl group, along with a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-hydroxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with 2-chloro-4-hydroxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more cost-effective and scalable methods. For instance, the oxidation of 2-chlorotoluene using potassium permanganate can yield 2-chlorobenzoic acid, which can then be further reacted with 4-hydroxybenzoyl chloride to produce the desired compound. This method leverages readily available starting materials and established industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups on the benzene ring allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid can be compared with other hydroxybenzoic acid derivatives, such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens, which are preservatives in cosmetics.
2-Hydroxybenzoic acid (Salicylic acid): A precursor to aspirin and widely used in pharmaceuticals.
3-Hydroxybenzoic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
Propiedades
Número CAS |
83469-74-3 |
|---|---|
Fórmula molecular |
C14H9ClO4 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
2-(2-chloro-4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-8(16)5-6-11(12)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19) |
Clave InChI |
MNIHMGDRWRMAAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




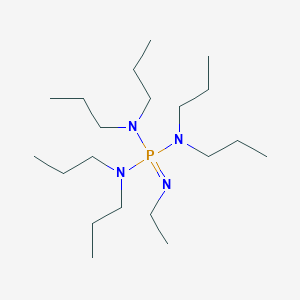
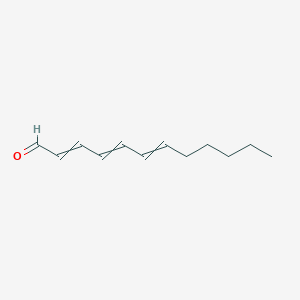
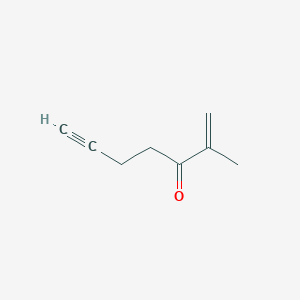
-lambda~2~-stannane](/img/structure/B14417670.png)
